Target Compound Inhibition of Human HPGDS: IC50 Comparison vs. HQL-79 Reference
The target compound (CAS 931114-35-1) demonstrates inhibition of human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 130 nM, as measured via GST enzymatic activity assay using MCBL and glutathione [1]. In the same study, the established HPGDS inhibitor HQL-79 exhibited an IC50 of 6.1 μM under comparable assay conditions [1]. This represents an approximately 47-fold improvement in potency for the target compound over HQL-79 in this specific enzymatic context.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 130 nM (0.13 μM) |
| Comparator Or Baseline | HQL-79: 6.1 μM (6,100 nM) |
| Quantified Difference | ~47-fold lower IC50 (higher potency) |
| Conditions | Human HPGDS expressed in E. coli; GST enzymatic activity assay with MCBL and glutathione; 30 min incubation |
Why This Matters
For researchers targeting the prostaglandin D2 pathway in allergic inflammation or Duchenne muscular dystrophy, the ~47-fold potency advantage over the established tool compound HQL-79 makes this scaffold a more efficient starting point for inhibitor development requiring fewer synthetic optimization cycles to achieve nanomolar potency.
- [1] BindingDB. (n.d.). BDBM50084256 / CHEMBL3425957: (5-Amino-1H-pyrazol-4-yl)(pyridin-2-yl)methanone binding affinity data. BindingDB Entry 50084256. Retrieved from https://bindingdb.org/ View Source
